Dimethyl propan-2-yl phosphite

描述

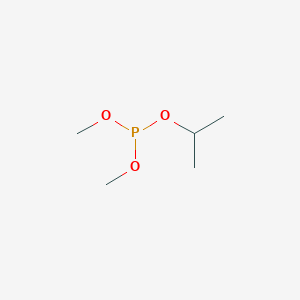

Dimethyl propan-2-yl phosphite is an organophosphorus compound with the chemical formula (CH₃O)₂P(O)CH(CH₃)₂. It is a colorless liquid that is used as a reagent in organic synthesis, particularly in the preparation of other organophosphorus compounds. The compound is known for its high reactivity due to the presence of the P-H bond, making it a valuable intermediate in various chemical reactions .

准备方法

Dimethyl propan-2-yl phosphite can be synthesized through several methods. One common method involves the methanolysis of phosphorus trichloride, where phosphorus trichloride reacts with methanol to produce dimethyl phosphite, which is then further reacted with isopropanol to yield this compound . Another method involves heating diethyl phosphite in methanol, which results in the formation of dimethyl phosphite, followed by reaction with isopropanol .

化学反应分析

Dimethyl propan-2-yl phosphite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acids.

Reduction: It can be reduced to form phosphines.

Substitution: It can undergo substitution reactions with halogenated compounds to form new phosphite esters.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenated compounds like chloromethane. The major products formed from these reactions include phosphonic acids, phosphines, and substituted phosphite esters .

科学研究应用

Dimethyl propan-2-yl phosphite has several scientific research applications:

作用机制

The mechanism of action of dimethyl propan-2-yl phosphite involves its high reactivity due to the presence of the P-H bond. This bond can participate in various chemical reactions, such as nucleophilic attack on electrophilic centers, leading to the formation of new phosphorus-containing compounds. The molecular targets and pathways involved include the formation of phosphonate esters and phosphonic acids, which are important intermediates in various biochemical and industrial processes .

相似化合物的比较

Dimethyl propan-2-yl phosphite can be compared with other similar compounds, such as dimethyl phosphite and diethyl phosphite. While all these compounds contain the P-H bond and exhibit high reactivity, this compound is unique due to the presence of the isopropyl group, which can influence its reactivity and the types of reactions it undergoes . Similar compounds include:

Dimethyl phosphite: (CH₃O)₂P(O)H

Diethyl phosphite: (C₂H₅O)₂P(O)H

Dimethyl methylphosphonate: (CH₃O)₂P(O)CH₃

These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.

生物活性

Dimethyl propan-2-yl phosphite (also known as dimethyl isopropyl phosphite) is an organophosphorus compound with potential biological activities that have garnered interest in various fields, including agriculture and medicinal chemistry. This article synthesizes findings from diverse sources regarding its biological activities, mechanisms of action, and applications.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a phosphorus atom bonded to an isopropyl group and two methoxy groups, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies involving plant pathogens such as Phytophthora cinnamomi, it has been shown to induce defense mechanisms in plants, enhancing resistance against infections. For instance, phosphite treatments resulted in increased expression of defense genes in Arabidopsis thaliana, suggesting a role in activating systemic acquired resistance pathways .

| Pathogen | Effect of this compound |

|---|---|

| Phytophthora cinnamomi | Induces defense gene expression; reduces pathogenicity |

| Fusarium spp. | Inhibits growth and spore germination |

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes. For example, it shows promising inhibitory effects on certain phosphatases, which are crucial for various biochemical pathways in plants and microorganisms. This inhibition can lead to altered metabolic processes, potentially affecting pathogen growth and survival .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Induction of Defense Responses : The compound enhances the expression of genes associated with plant defense mechanisms, leading to increased resistance against pathogens.

- Enzyme Interaction : It interacts with key enzymes involved in metabolic pathways, which can disrupt normal cellular functions in pathogens.

- Phosphorylation Processes : The compound may influence phosphorylation processes within cells, affecting signal transduction pathways that regulate growth and development.

Study 1: Efficacy Against Phytophthora cinnamomi

In a controlled study, treatment with this compound significantly reduced lesion lengths on infected plants compared to untreated controls. The study utilized quantitative PCR to measure the expression levels of defense-related genes, confirming the compound's role in activating plant immune responses .

Study 2: Impact on Crop Diseases

A field trial assessing the application of this compound on crops affected by fungal diseases demonstrated a marked reduction in disease incidence. The results indicated that the compound not only protected against pathogens but also improved overall plant health and yield .

Safety and Toxicity

While this compound shows beneficial biological activities, safety assessments are crucial. According to safety data sheets, exposure to organophosphorus compounds can lead to acute toxicity symptoms depending on dosage and exposure route. Long-term exposure may pose risks related to neurotoxicity and reproductive health .

属性

IUPAC Name |

dimethyl propan-2-yl phosphite | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O3P/c1-5(2)8-9(6-3)7-4/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUGELZQOLSLAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567170 | |

| Record name | Dimethyl propan-2-yl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52956-34-0 | |

| Record name | Dimethyl propan-2-yl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。